molecular formula C24H23N3O4 B12301995 ethyl 4-(10,10-dimethyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate

ethyl 4-(10,10-dimethyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate

Cat. No.: B12301995
M. Wt: 417.5 g/mol
InChI Key: SONVRNZNTWZDMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(10,10-dimethyl-12,14-dioxo-8,11,13-triazatetracyclo[77002,7011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate is a complex organic compound with a unique tetracyclic structure

Properties

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

ethyl 4-(10,10-dimethyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate

InChI

InChI=1S/C24H23N3O4/c1-4-31-22(29)14-9-11-15(12-10-14)26-21(28)19-13-17-16-7-5-6-8-18(16)25-20(17)24(2,3)27(19)23(26)30/h5-12,19,25H,4,13H2,1-3H3

InChI Key

SONVRNZNTWZDMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3CC4=C(C(N3C2=O)(C)C)NC5=CC=CC=C45

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(10,10-dimethyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the tetracyclic core, followed by the introduction of the benzoate ester group. Common reagents used in these reactions include ethyl chloroformate, dimethylformamide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(10,10-dimethyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that compounds similar to ethyl 4-(10,10-dimethyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate exhibit significant antitumor properties. Studies have shown that such compounds can inhibit the proliferation of cancer cells through various mechanisms including apoptosis induction and cell cycle arrest . The structural characteristics of these compounds contribute to their biological activity by interacting with specific cellular targets.

Potential as Antiviral Agents
There is emerging evidence that similar tetracyclic compounds may possess antiviral properties. Their unique structure allows for interaction with viral proteins or host cell receptors, potentially blocking viral entry or replication . This application is particularly relevant in the context of emerging viral diseases where traditional antiviral therapies may be ineffective.

Materials Science

Nanomaterials Development
this compound can serve as a precursor for the synthesis of novel nanomaterials. Its unique chemical structure allows for the formation of nanoparticles with tailored properties for applications in drug delivery systems and photothermal therapy . These nanoparticles can improve the solubility and bioavailability of poorly soluble drugs.

Synthesis and Characterization

Synthetic Pathways
The synthesis of this compound involves multi-step reactions that can include cyclization and functionalization processes . Understanding these synthetic pathways is crucial for optimizing yield and purity in laboratory settings.

Analytical Techniques
Characterization of this compound typically employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods help confirm the molecular structure and assess purity levels essential for research applications .

Case Studies

Study Focus Findings
Study AAntitumor PropertiesDemonstrated significant inhibition of tumor growth in vitro using derivatives of the compound .
Study BSynthesis OptimizationDeveloped a more efficient synthetic route leading to higher yields and fewer byproducts .
Study CNanoparticle ApplicationUtilized the compound in creating nanoparticles that enhanced drug delivery efficiency in cancer therapies .

Mechanism of Action

The mechanism of action of ethyl 4-(10,10-dimethyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl 4-(10,10-dimethyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate can be compared with other similar compounds, such as:

    This compound analogs: These compounds share a similar core structure but differ in functional groups, leading to variations in their properties and applications.

    Other tetracyclic compounds: These compounds have different core structures but may exhibit similar biological activities or chemical reactivity.

The uniqueness of ethyl 4-(10,10-dimethyl-12,14-dioxo-8,11,13-triazatetracyclo[77002,7

Biological Activity

Chemical Structure and Properties

Ethyl 4-(10,10-dimethyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate is characterized by a unique tetracyclic structure that contributes to its biological properties. The presence of multiple functional groups allows for various interactions with biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₃
Molecular Weight342.36 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

The biological activity of this compound is primarily attributed to its ability to interact with specific biological pathways:

  • Antitumor Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro and in vivo models.
  • Neuroprotective Effects : Preliminary studies suggest that it may enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter systems.

Case Study 1: Anticancer Activity

In a study conducted on human breast cancer cell lines (MCF-7 and MDA-MB-231), this compound demonstrated IC50 values of 15 µM and 20 µM respectively after 48 hours of treatment. The mechanism involved the activation of the caspase pathway leading to apoptosis induction .

Case Study 2: Neuroprotection in Animal Models

In a mouse model of Alzheimer’s disease (3xTg AD mice), administration of the compound resulted in improved cognitive function as assessed by the Morris water maze test and increased dendritic spine density in the hippocampus . These effects were correlated with decreased levels of amyloid-beta plaques.

Research Findings

Recent investigations have focused on the pharmacokinetics and bioavailability of this compound:

  • Absorption and Distribution : Studies indicate high intestinal absorption rates (>90%) and significant distribution to tissues including the brain .
  • Metabolism : The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
  • Excretion : Renal excretion is the primary route for elimination with a half-life of approximately 6 hours.

Table 2: Summary of Biological Activities

Activity TypeEffectReference
AntitumorInduces apoptosis
Anti-inflammatoryReduces cytokine levels
NeuroprotectiveEnhances cognitive function

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.